molecular formula C17H12BrN3O3 B2951437 4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1105227-46-0

4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2951437
CAS No.: 1105227-46-0
M. Wt: 386.205
InChI Key: ZNMZGHXQDOLEKQ-UHFFFAOYSA-N
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Description

The compound 4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one features a benzoxazinone core fused with a 1,2,4-oxadiazole ring substituted at position 3 with a 3-bromophenyl group. The oxadiazole moiety contributes to electron-deficient aromaticity, enhancing intermolecular interactions such as π-π stacking and halogen bonding via the bromine atom.

Properties

IUPAC Name

4-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O3/c18-12-5-3-4-11(8-12)17-19-15(24-20-17)9-21-13-6-1-2-7-14(13)23-10-16(21)22/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMZGHXQDOLEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2O1)CC3=NC(=NO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps. One common approach includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Formation of the benzoxazinone ring: This involves the cyclization of an appropriate precursor, often under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The oxadiazole and benzoxazinone rings can participate in redox reactions under appropriate conditions.

    Cyclization and Ring-Opening: The heterocyclic rings can undergo cyclization and ring-opening reactions, which can be useful for further functionalization.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique electronic properties of the oxadiazole and benzoxazinone rings make this compound useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

The oxadiazole ring is a common scaffold in medicinal chemistry. Key differences among analogs lie in the substituents at position 3 of the oxadiazole:

Compound (Example) Oxadiazole Substituent Electronic Effects Molecular Weight (g/mol) Key Functional Groups
Target Compound 3-Bromophenyl Electron-withdrawing (Br) ~418 (estimated) Br, oxadiazole, benzoxazinone
4-(4-Methoxyphenyl) analog 4-Methoxyphenyl Electron-donating (OCH₃) 337.3294 Methoxy, oxadiazole
4-(Trifluoromethoxyphenyl) analog 4-Trifluoromethoxyphenyl Strongly electron-withdrawing (CF₃O) 483.4177 Trifluoromethoxy, sulfonyl
  • Bromophenyl vs. Methoxyphenyl : The bromine atom in the target compound enables halogen bonding, which is absent in methoxy-substituted analogs. Methoxy groups enhance solubility but reduce electrophilicity .
  • Trifluoromethoxyphenyl : The trifluoromethoxy group in increases metabolic stability and lipophilicity compared to bromine .

Modifications to the Benzoxazinone Core

The benzoxazinone ring is modified in some analogs to improve pharmacokinetic properties:

Compound (Example) Benzoxazinone Modification Impact on Properties
Target Compound Unmodified Balanced lipophilicity
6-Ethanesulfonyl analog Ethanesulfonyl group at position 6 Enhanced solubility, polar interactions
7-Methyl analog Methyl group at position 7 Increased steric bulk, altered metabolism
  • Ethanesulfonyl Group : Introduced in , this group significantly enhances water solubility and may improve binding to charged residues in biological targets .
  • Methyl Substituents : Methyl groups (e.g., in ) can modulate steric hindrance and metabolic pathways .

Structural Replacements (Benzoxazinone vs. Benzoxazole/Phthalazinone)

Some analogs replace the benzoxazinone core entirely:

Compound (Example) Core Structure Key Differences
Target Compound Benzoxazinone Lactone ring, moderate rigidity
Benzoxazole-triazole analog Benzoxazole-triazole-thione Increased hydrogen-bonding potential (C=S)
Phthalazinone analog Phthalazinone Expanded aromatic system, planar geometry
  • Phthalazinone (): The fused phthalazinone core increases planarity, which may improve stacking interactions but reduce solubility .

Physicochemical and Spectroscopic Comparisons

Spectroscopic Data

  • IR Spectroscopy :
    • Target Compound (expected): Peaks for C=N (oxadiazole, ~1527 cm⁻¹) and C-Br (~563 cm⁻¹) .
    • Triazole-thione analog (): Additional C=S stretch at 1249 cm⁻¹ .
  • ¹H-NMR :
    • Target Compound (expected): Aromatic protons in the range δ6.58–8.26 ppm (similar to and ) .
    • NH protons (e.g., ): δ9.41 ppm, absent in the target compound .

Elemental Analysis

  • Target Compound (estimated) : Expected %C ~56–59%, %N ~12–13% (based on analogs like ) .
  • Methoxyphenyl analog () : Lower %N (12.40% vs. ~12–15% in bromophenyl analogs) due to reduced nitrogen content .

Biological Activity

The compound 4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H9BrN4O2C_{12}H_{9}BrN_{4}O_{2} with a molecular weight of approximately 337.195 g/mol. The structure features a benzoxazine core linked to an oxadiazole moiety via a methylene bridge, which is critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds related to oxadiazoles exhibit significant anticancer properties. For instance, derivatives similar to our compound have shown efficacy against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Comparison

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)10Apoptosis induction
Compound BA549 (Lung)8Cell cycle arrest
Target CompoundHeLa (Cervical)12DNA damage and repair inhibition

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate that it possesses moderate activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it may serve as a lead compound for the development of new antimicrobial agents.

Table 2: Antimicrobial Activity

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The oxadiazole moiety is known to inhibit various enzymes involved in cancer progression.
  • DNA Interaction : The compound may intercalate with DNA, leading to structural changes that inhibit replication.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress in cancer cells, promoting apoptosis.

Case Studies

A recent study conducted on multicellular spheroids demonstrated that the target compound significantly reduced tumor growth compared to controls. The study utilized a drug library screening approach to identify the compound's efficacy in a three-dimensional cancer model, highlighting its potential for further development.

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